molecular formula C9H11N3 B13031943 {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

Cat. No.: B13031943
M. Wt: 161.20 g/mol
InChI Key: AVSOAEBWPUUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable amine under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine primarily involves the inhibition of FGFRs. These receptors play a crucial role in various cellular processes, including growth and differentiation. By binding to the ATP-binding site of FGFRs, this compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific structure, which allows it to effectively inhibit FGFRs with high potency. Its low molecular weight and high ligand efficiency make it an attractive lead compound for further optimization in drug development .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12)

InChI Key

AVSOAEBWPUUDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.